molecular formula C20H16BrNOS B4972586 6-bromo-4-[4-(methylsulfanyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one

6-bromo-4-[4-(methylsulfanyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B4972586
M. Wt: 398.3 g/mol
InChI Key: ISOZOCYRLMHBJM-UHFFFAOYSA-N
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Description

6-bromo-4-[4-(methylsulfanyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-[4-(methylsulfanyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the bromination of a suitable quinoline derivative, followed by the introduction of the methylsulfanyl group through nucleophilic substitution reactions. The final step often involves cyclization to form the dihydrobenzo[h]quinolin-2(1H)-one core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-[4-(methylsulfanyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the hydrogen derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-bromo-4-[4-(methylsulfanyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-bromo-4-[4-(methylsulfanyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in cancer research, it may inhibit the activity of certain kinases, thereby preventing the proliferation of cancer cells. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-[4-(methylsulfanyl)phenyl]-4-quinolinecarboxylic acid
  • 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine

Uniqueness

Compared to similar compounds, 6-bromo-4-[4-(methylsulfanyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one stands out due to its unique structural features, such as the presence of both a bromine atom and a methylsulfanyl group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-bromo-4-(4-methylsulfanylphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNOS/c1-24-13-8-6-12(7-9-13)16-11-19(23)22-20-15-5-3-2-4-14(15)18(21)10-17(16)20/h2-10,16H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOZOCYRLMHBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2CC(=O)NC3=C2C=C(C4=CC=CC=C43)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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